Benzyl (5-(aminooxy)pentyl)carbamate

Description

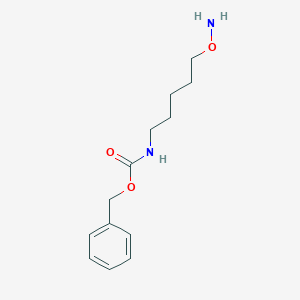

Benzyl (5-(aminooxy)pentyl)carbamate is a carbamate derivative featuring a pentyl chain substituted with an aminooxy (-O-NH₂) group and a benzyloxycarbonyl (Cbz) protecting group. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the conjugation of carbonyl-containing molecules via oxime ligation. Its aminooxy group enables selective reactions with aldehydes or ketones, making it valuable in bioconjugation and drug delivery systems .

Properties

Molecular Formula |

C13H20N2O3 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

benzyl N-(5-aminooxypentyl)carbamate |

InChI |

InChI=1S/C13H20N2O3/c14-18-10-6-2-5-9-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16) |

InChI Key |

PPPKSDFOXBRMKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-(aminooxy)pentyl)carbamate typically involves the following steps:

-

Formation of the Aminooxy Intermediate: : The initial step involves the preparation of the 5-(aminooxy)pentyl intermediate. This can be achieved by reacting 5-bromopentanol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to yield 5-(aminooxy)pentanol.

-

Carbamate Formation: : The 5-(aminooxy)pentanol is then reacted with benzyl chloroformate in the presence of a base like triethylamine. This reaction forms this compound through a nucleophilic substitution mechanism.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Benzyl (5-(aminooxy)pentyl)carbamate can undergo oxidation reactions, particularly at the aminooxy group, leading to the formation of nitroso or nitro derivatives.

-

Reduction: : The compound can be reduced to form the corresponding amine, which may be useful in further synthetic applications.

-

Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Prodrug Development :

- The compound has been investigated as a prodrug for hydroxamate-based inhibitors, which are important in treating various conditions such as neuropathic pain. By masking the hydrophilic hydroxamate group, researchers have achieved improved oral bioavailability and enhanced pharmacokinetic profiles in animal models .

- DNA Repair Mechanisms :

- Antimicrobial Activity :

- Cell Proliferation Inhibition :

Case Study 1: Neuropathic Pain Treatment

In a study investigating prodrugs of hydroxamate-based inhibitors, this compound was synthesized and evaluated for its pharmacological efficacy. The results indicated that this compound significantly increased plasma levels of the active drug compared to traditional formulations, leading to improved analgesic effects in animal models .

Case Study 2: DNA Repair Applications

Research exploring the binding properties of this compound with DNA revealed its potential role in enhancing the efficiency of DNA repair mechanisms. This study suggests that utilizing this compound could lead to advancements in gene therapy techniques aimed at correcting genetic defects or combating cancerous mutations .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Prodrug Development | Enhances oral bioavailability of therapeutic agents |

| DNA Repair Mechanisms | Binds to DNA, facilitating repair processes |

| Antimicrobial Activity | Potential use as an antibiotic or adjuvant |

| Cell Proliferation Inhibition | Inhibits growth in resistant cancer cell lines |

Mechanism of Action

The mechanism of action of Benzyl (5-(aminooxy)pentyl)carbamate depends on its application. In bioconjugation, the aminooxy group reacts with aldehydes or ketones to form stable oxime bonds. This reaction is highly specific and occurs under mild conditions, making it useful for labeling biomolecules.

Comparison with Similar Compounds

Structural Analogs with Modified Functional Groups

Benzyl [5-(hydroxyamino)pentyl]carbamate

- Molecular Formula : C₁₃H₂₀N₂O₃

- CAS No.: 91905-05-4

- Key Differences: Replaces the aminooxy (-O-NH₂) group with a hydroxyamino (-NH-OH) group.

- Implications: The hydroxyamino group is less nucleophilic than aminooxy, reducing its reactivity toward carbonyl compounds. This derivative may exhibit slower oxime formation kinetics and lower stability under acidic conditions .

Benzyl (2-(aminooxy)ethyl)carbamate

- CAS No.: 226569-28-4

- Molecular Formula : C₁₀H₁₄N₂O₃

- Key Differences: Shorter ethyl chain (vs. pentyl) with the same aminooxy group.

- However, its smaller size may enhance solubility in polar solvents .

Analogs with Varying Chain Lengths

Benzyl (4-hydroxybutyl)carbamate

- CAS No.: 87905-98-4

- Similarity Score : 0.98 (structural similarity to target compound)

- Key Differences: Features a butyl chain (4 carbons) with a hydroxyl (-OH) group instead of aminooxy.

- Implications : The hydroxyl group renders it unsuitable for oxime ligation but makes it a candidate for esterification or glycosylation reactions .

Benzyl (6-hydroxyhexyl)carbamate

- CAS No.: 62146-62-7

- Key Differences : Extended hexyl chain with a hydroxyl group.

- Implications : Increased hydrophobicity compared to the pentyl analog, which may enhance binding to lipid membranes but reduce aqueous solubility .

Fluorinated and Complex Derivatives

Benzyl (R)-3-Fluoro-4-oxo-pentanoate Derivatives

- Example: Benzyl (R)-5-(((Benzyloxy)carbonyl)amino)-3-fluoro-4-oxo-pentanoate (CAS: Not specified)

- Key Differences : Fluorine substitution at position 3 and a ketone group at position 3.

- Implications : Fluorine enhances metabolic stability and electronegativity, making this compound useful in medicinal chemistry for protease-resistant peptide analogs .

Benzyl (5-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromene-7-yl)oxy)acetamido)pentyl)carbamate

- Molecular Formula : C₃₂H₃₂N₂O₈

- Key Differences : Complex chromene and dioxin substituents.

Biological Activity

Benzyl (5-(aminooxy)pentyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its mechanism of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₉N₃O₃

- Molecular Weight : 237.3 Da

- CAS Registry Number : 87905-98-4

The compound features a benzyl group linked to a pentyl chain with an aminooxy functional group, which is significant for its biological interactions.

This compound exhibits its biological activity primarily through its interaction with cellular components. It has been noted for its ability to bind to DNA and potentially repair damaged DNA by targeting the 5'-hydroxyl group on the sugar backbone. This interaction suggests a role in DNA repair mechanisms, which could be beneficial in cancer therapy by inhibiting cell proliferation in resistant cell lines .

Cytotoxicity and Antitumor Activity

Research indicates that this compound can exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown moderate cytotoxicity against human lung cancer cells (A549), with IC₅₀ values indicating significant inhibition of cell growth . The selection index calculated from these studies suggests that while the compound is effective against certain cancer types, it also poses risks of toxicity.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC₅₀ (µg/mL) | Selection Index |

|---|---|---|

| A549 (Lung Cancer) | 15.8 | 12.6 |

| Other Cell Lines | Varies | Varies |

Antiviral Activity

Emerging studies have also explored the antiviral potential of this compound against viruses such as SARS-CoV-2. The compound has shown promising results in inhibiting viral replication in vitro, suggesting a mechanism that may involve interference with viral entry or replication processes within host cells .

Case Studies and Research Findings

- Antitubercular Activity : In a study focusing on structural modifications of carbamate derivatives, compounds similar to this compound demonstrated potent antitubercular efficacy both in vitro and in vivo. The modifications aimed to enhance metabolic stability and binding affinity to target sites within Mycobacterium tuberculosis .

- DNA Damage Response : Another investigation highlighted the compound's role in inducing DNA damage response pathways, which could be leveraged for therapeutic strategies in oncology. The ability to cause strand breakage suggests that it may act as a double-edged sword—potentially therapeutic but also hazardous due to its cytotoxic nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.